1-Nitro-2-(2-nitrovinyl)benzene

Catalog No.
S724910
CAS No.
3156-39-6
M.F
C8H6N2O4
M. Wt
194.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Nitro-2-(2-nitrovinyl)benzene

CAS Number

3156-39-6

Product Name

1-Nitro-2-(2-nitrovinyl)benzene

IUPAC Name

1-nitro-2-[(E)-2-nitroethenyl]benzene

Molecular Formula

C8H6N2O4

Molecular Weight

194.14 g/mol

InChI

InChI=1S/C8H6N2O4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H/b6-5+

InChI Key

INIQBBVYBCGEIX-AATRIKPKSA-N

SMILES

C1=CC=C(C(=C1)C=C[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=C[N+](=O)[O-])[N+](=O)[O-]

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])[N+](=O)[O-]

Synthesis and Characterization:

1-Nitro-2-(2-nitrovinyl)benzene, also known as 1-nitro-2-[(E)-2-nitroethenyl]benzene and beta,2-dinitrostyrene, is a nitrostyrene compound with the chemical formula C₈H₆N₂O₄. Its synthesis has been reported in various scientific publications, often involving reactions like nitration of styrenes or condensation of nitroaldehydes with ketones [, ].

Potential Applications:

Research suggests that 1-Nitro-2-(2-nitrovinyl)benzene might hold potential applications in several scientific fields, including:

  • Organic materials science: The presence of nitro groups in the molecule suggests potential for exploring its properties in the development of energetic materials or as a precursor for other functional organic materials [].
  • Medicinal chemistry: The nitro functionality can be exploited for further chemical modifications, potentially leading to the development of novel bioactive compounds []. However, further research is necessary to explore its specific therapeutic potential and potential side effects.

1-Nitro-2-(2-nitrovinyl)benzene is an organic compound characterized by its molecular formula C8H6N2O4\text{C}_8\text{H}_6\text{N}_2\text{O}_4 and a molecular weight of approximately 194.1442 g/mol. It features a benzene ring substituted with two nitro groups: one at the first position (ortho position) and another as part of a vinyl group at the second position (meta position). This unique arrangement of functional groups imparts distinctive electronic properties to the compound, making it valuable in various fields of scientific research, including chemistry and materials science.

As with most nitroaromatic compounds, 1-Nitro-2-(2-nitrovinyl)benzene should be handled with caution due to potential hazards:

  • Toxicity: Nitroaromatics can be toxic if ingested, inhaled, or absorbed through the skin []. Specific toxicity data for 1-Nitro-2-(2-nitrovinyl)benzene is not available.
  • Flammability: Nitroaromatics can be flammable, especially when exposed to heat or open flames [].
  • Explosivity: The presence of two nitro groups suggests potential explosive properties. However, specific data on the explosive nature of 1-Nitro-2-(2-nitrovinyl)benzene is unavailable and should be investigated with caution.
, including:

  • Reduction: The nitro groups can be reduced to amines, typically using hydrogen gas in the presence of a palladium catalyst or sodium borohydride in ethanol. The primary product formed is 1-amino-2-(2-aminovinyl)benzene.
  • Oxidation: Under strong oxidizing conditions, this compound can be oxidized to form nitrobenzoic acids. Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
  • Substitution Reactions: The compound can undergo electrophilic aromatic substitution due to the electron-withdrawing nature of the nitro groups. This reaction can lead to halogenated derivatives when reacted with halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

The synthesis of 1-Nitro-2-(2-nitrovinyl)benzene can be achieved through several methods:

  • Nitration of 2-Nitrostyrene: This method involves the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to selectively form the desired product.
  • Condensation Reactions: Another laboratory method includes the reaction of nitromethane with benzaldehyde in the presence of a base such as sodium hydroxide, typically carried out in methanol at low temperatures (0-5°C) to ensure high yield.

In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and improve yield, often utilizing catalysts to enhance efficiency.

1-Nitro-2-(2-nitrovinyl)benzene has various applications across different scientific fields:

  • Organic Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Materials Science: The compound is investigated for developing novel materials with specific electronic or optical properties due to its unique electronic structure.
  • Biological Research: Its potential biological activity makes it a subject of interest for drug development and interactions with biomolecules.

Studies on the interaction mechanisms of 1-Nitro-2-(2-nitrovinyl)benzene suggest that its nitro groups can participate in electron transfer processes and form reactive intermediates. These interactions may influence its reactivity with other molecules, particularly in electrophilic aromatic substitution reactions where the nitro groups modify the electron density on the benzene ring.

Several compounds share structural similarities with 1-Nitro-2-(2-nitrovinyl)benzene, each exhibiting distinct properties:

  • 2-Nitrostyrene: Lacks an additional nitro group but shares similar reactivity patterns.
  • 1-Nitro-3-(2-nitrovinyl)benzene: Has a different positioning of the nitrovinyl group, affecting its chemical behavior.
  • 1-Nitro-4-(2-nitrovinyl)benzene: Another positional isomer that displays unique properties due to the arrangement of its functional groups.

Uniqueness

The uniqueness of 1-Nitro-2-(2-nitrovinyl)benzene lies in the specific positioning of its nitro and nitrovinyl groups on the benzene ring. This arrangement allows for diverse chemical transformations and interactions, making it particularly valuable in research applications compared to its structural analogs.

1-Nitro-2-(2-nitrovinyl)benzene (C₈H₆N₂O₄), first reported in the mid-20th century, emerged from advancements in nitroalkene synthesis methodologies. While its exact discovery timeline remains unclear, its preparation is rooted in the Henry reaction (nitroaldol condensation), a process pioneered by Louis Henry in 1895 for synthesizing β-nitro alcohols. Early synthetic routes involved nitration of styrene derivatives or condensation reactions between nitroaldehydes and ketones. For example, the compound was later characterized via nitration of 2-nitrostyrene or through catalytic methods using acetic acid and primary amines.

The compound gained structural clarity through modern spectroscopic techniques. Nuclear magnetic resonance (NMR) studies confirmed its E-configuration, with vinyl protons appearing as doublets at δ7.8–8.2 ppm (J = 13–15 Hz). Infrared (IR) spectroscopy identified asymmetric NO₂ stretching at 1520 cm⁻¹ and symmetric stretching at 1340 cm⁻¹, consistent with its dual nitro functionalities.

Physical PropertiesValueSource
Molecular Weight194.144 g/mol
Density1.401 g/cm³
Boiling Point356.6°C at 760 mmHg
Flash Point183.3°C
LogP (Octanol-Water Partition Coefficient)2.89

Significance in Nitrostyrene Chemistry

1-Nitro-2-(2-nitrovinyl)benzene is a cornerstone in nitrostyrene chemistry due to its unique electronic configuration. The juxtaposition of two nitro groups—one on the benzene ring and another on the vinyl chain—creates a conjugated system that enhances electrophilic reactivity. This property makes it valuable in:

  • Organic Synthesis:

    • Serves as a dienophile in Diels-Alder reactions, where its electron-deficient vinyl group reacts efficiently with dienes to form six-membered rings.
    • Undergoes Michael additions with nucleophiles (e.g., amines, thiols) at the β-position of the nitrovinyl group, enabling functionalized intermediate synthesis.
  • Pharmaceutical Precursors:

    • Reduced to β-amino styrenes, which are intermediates for antidepressants and antimicrobial agents.
    • Used in synthesizing indole derivatives via reductive cyclization, a key step in producing antitumor compounds.
  • Materials Science:

    • Incorporated into polymers as a cross-linking agent due to its ability to undergo radical-initiated polymerization.
    • Explored in nonlinear optical materials for its high electron-withdrawing capacity and polarizability.

Comparative Reactivity in Nitrostyrene Derivatives

CompoundReactivity ProfileKey Application
1-Nitro-2-(2-nitrovinyl)benzeneEnhanced electrophilicity due to dual nitro groupsHeterocyclic synthesis
β-Nitrostyrene (C₆H₅CH=CHNO₂)Standard dienophile; moderate reactivityDye and slimicide production
2,4-Dinitrostyrene (C₆H₃(NO₂)₂CH=CH₂)High thermal instability; prone to polymerizationExplosives research

Synthetic Methodologies

Recent advances include microwave-assisted condensation using sulfated zirconia catalysts, achieving yields >85% under mild conditions. Industrial-scale production employs continuous flow reactors with acetic acid solvents, optimizing safety and efficiency.

This compound’s versatility underscores its role in advancing synthetic organic chemistry, particularly in constructing complex architectures for bioactive molecules and functional materials. Future research may explore its catalytic asymmetric reactions or applications in energy storage systems.

Molecular Geometry and Crystallographic Analysis

1-Nitro-2-(2-nitrovinyl)benzene exhibits a planar molecular geometry characterized by an aromatic benzene ring substituted with both a nitro group at the ortho position and a nitrovinyl substituent [1] [2]. The molecular formula C₈H₆N₂O₄ corresponds to a molecular weight of 194.14 g/mol, with the compound possessing a density of 1.401 g/cm³ [1]. The exact mass has been determined to be 194.033 g/mol through high-resolution mass spectrometry analysis [1].

Crystallographic investigations reveal that the compound adopts a predominantly planar conformation in the solid state, with minimal deviation from coplanarity between the aromatic ring system and the attached nitro groups [2] [3]. The benzene ring maintains typical aromatic carbon-carbon bond lengths ranging from 1.385 to 1.397 Angstroms, consistent with established crystallographic data for substituted nitrobenzene derivatives [3] [4]. The nitro group attached directly to the benzene ring exhibits characteristic nitrogen-oxygen bond distances of approximately 1.226 Angstroms, indicating the expected resonance delocalization within the nitro functionality [3] [5].

The nitrovinyl substituent demonstrates E-configuration geometry, with the vinyl double bond maintaining a trans arrangement between the nitro group and the aromatic ring [6] [7]. Crystallographic analysis of related nitrovinyl benzene compounds indicates that the vinyl carbon-carbon double bond length measures approximately 1.340 Angstroms, while the carbon-nitrogen bond of the vinyl nitro group spans 1.470 Angstroms [7]. The dihedral angle between the nitro group plane and the benzene ring plane typically ranges from 11 to 16 degrees, representing a slight deviation from perfect coplanarity due to crystal packing forces [3] [5].

The compound crystallizes in a monoclinic crystal system, with intermolecular interactions dominated by aromatic π-π stacking and weak hydrogen bonding contacts between nitro oxygen atoms and aromatic hydrogen atoms [8] [9]. The interplanar distance for π-stacking interactions measures approximately 3.37 Angstroms, facilitating the formation of extended two-dimensional networks in the crystal lattice [5] [8].

Table 1: Basic Molecular Properties of 1-Nitro-2-(2-nitrovinyl)benzene

PropertyValueReference
Molecular FormulaC₈H₆N₂O₄ [1]
Molecular Weight194.14 g/mol [1]
CAS Registry Number3156-39-6 [1]
Density1.401 g/cm³ [1]
Melting Point106-108°C
Boiling Point356.6°C at 760 mmHg [1]
Flash Point183.3°C [1]
Exact Mass194.033 g/mol [1]
LogP2.89 [1]
Polar Surface Area91.64 Ų [1]
Index of Refraction1.642 [1]

Spectroscopic Identification

Infrared (IR) Spectral Features

Infrared spectroscopy provides definitive identification of 1-Nitro-2-(2-nitrovinyl)benzene through characteristic absorption bands associated with the nitro functional groups and aromatic system [11]. The most prominent spectral features arise from the asymmetric and symmetric stretching vibrations of the nitro groups, which generate intense absorption bands due to the highly polar nature of the nitrogen-oxygen bonds [11].

The asymmetric nitro stretching vibration produces a strong absorption band at 1520 cm⁻¹, representing the out-of-phase stretching motion of the two nitrogen-oxygen bonds within each nitro group [11]. This band typically appears as the most intense peak in the infrared spectrum, reflecting the large dipole moment change associated with this vibrational mode [11]. The symmetric nitro stretching vibration manifests as an equally intense band at 1340 cm⁻¹, corresponding to the in-phase stretching of the nitrogen-oxygen bonds [11].

Additional characteristic bands include the nitro scissoring vibration, which appears as a medium-intensity absorption at approximately 881 cm⁻¹ [11]. This band results from the bending motion of the oxygen atoms relative to the nitrogen center and serves as a confirmatory peak for nitro group identification [11]. The aromatic carbon-hydrogen stretching vibrations contribute weaker bands in the 3000-3100 cm⁻¹ region, while aromatic carbon-carbon stretching modes produce multiple bands between 1400-1600 cm⁻¹ [11].

The vinyl component of the nitrovinyl substituent generates additional spectral features, including carbon-hydrogen stretching at approximately 3080 cm⁻¹ and carbon-carbon double bond stretching around 1620 cm⁻¹ . The combination of these characteristic absorption patterns provides unambiguous identification of the compound structure through infrared spectroscopic analysis [11].

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear Magnetic Resonance spectroscopy offers detailed structural elucidation of 1-Nitro-2-(2-nitrovinyl)benzene through both proton and carbon-13 analysis [6] [12]. Proton Nuclear Magnetic Resonance spectroscopy in dimethyl sulfoxide-d₆ reveals distinct resonance patterns characteristic of the substituted aromatic system and vinyl functionality [6].

The aromatic protons appear as a complex multiplet spanning the chemical shift range from 7.78 to 8.20 parts per million, integrating for four protons total [6]. The downfield chemical shift reflects the strong electron-withdrawing effects of both nitro substituents, which deshield the aromatic protons through inductive and resonance mechanisms [6]. The vinyl protons manifest as two distinct doublet signals at 8.12 parts per million and 8.43 parts per million, each integrating for one proton with a coupling constant of 13.5 hertz [6]. This coupling pattern confirms the E-configuration of the vinyl double bond, with the trans arrangement producing the characteristic large coupling constant [6].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides comprehensive identification of all carbon environments within the molecular structure [6] [12]. The aromatic carbon atoms resonate at chemical shifts of 125.7, 126.2, 130.7, and 132.7 parts per million, representing the individual carbon positions within the substituted benzene ring [6]. The quaternary aromatic carbons bearing substituents appear at 134.7 and 148.9 parts per million, with the more downfield signal corresponding to the carbon bearing the nitro group [6].

The vinyl carbon atoms produce distinct resonances at 135.9 and 140.9 parts per million, reflecting the different electronic environments of the two vinyl carbons [6]. The carbon adjacent to the nitro group resonates further downfield due to the electron-withdrawing influence of the nitro substituent [6]. This comprehensive Nuclear Magnetic Resonance profile provides definitive structural confirmation and enables precise assignment of all carbon and proton environments [6] [12].

Table 2: Spectroscopic Characterization Data for 1-Nitro-2-(2-nitrovinyl)benzene

TechniqueAssignmentChemical Shift/FrequencyReference
¹H NMR (500 MHz, DMSO-d₆)Aromatic protonsδ 7.78-8.20 ppm (m, 4H) [6]
¹H NMR (500 MHz, DMSO-d₆)Vinyl proton (=CH)δ 8.12 ppm (d, J = 13.5 Hz, 1H) [6]
¹H NMR (500 MHz, DMSO-d₆)Vinyl proton (=CH)δ 8.43 ppm (d, J = 13.5 Hz, 1H) [6]
¹³C NMR (125.7 MHz, DMSO-d₆)Aromatic carbon (ArCH)δ 125.7 ppm [6]
¹³C NMR (125.7 MHz, DMSO-d₆)Aromatic carbon (ArCH)δ 126.2 ppm [6]
¹³C NMR (125.7 MHz, DMSO-d₆)Aromatic carbon (ArCH)δ 130.7 ppm [6]
¹³C NMR (125.7 MHz, DMSO-d₆)Aromatic carbon (ArCH)δ 132.7 ppm [6]
¹³C NMR (125.7 MHz, DMSO-d₆)Quaternary carbon (Cipso)δ 134.7 ppm [6]
¹³C NMR (125.7 MHz, DMSO-d₆)Vinyl carbon (=CH)δ 135.9 ppm [6]
¹³C NMR (125.7 MHz, DMSO-d₆)Vinyl carbon (=CH)δ 140.9 ppm [6]
¹³C NMR (125.7 MHz, DMSO-d₆)Quaternary carbon (Cipso)δ 148.9 ppm [6]
IR SpectroscopyNO₂ asymmetric stretch1520-1550 cm⁻¹ [11]
IR SpectroscopyNO₂ symmetric stretch1340-1390 cm⁻¹ [11]
IR SpectroscopyNO₂ scissor bend835-890 cm⁻¹ [11]

Computational Molecular Modeling

Computational molecular modeling investigations of 1-Nitro-2-(2-nitrovinyl)benzene employ Density Functional Theory calculations to elucidate electronic structure, molecular geometry, and energetic properties [13] [14] [2]. The most commonly utilized computational approaches include the B3LYP functional combined with various basis sets, particularly 6-31G(d,p) and 6-311++G(d,p), which provide accurate geometric and electronic descriptions of nitroaromatic systems [14] [2].

Geometry optimization calculations consistently predict a planar molecular structure with minimal deviation from coplanarity between the aromatic ring and substituent groups [2]. The calculated bond lengths show excellent agreement with experimental crystallographic data, with aromatic carbon-carbon bonds ranging from 1.385 to 1.397 Angstroms and nitro group nitrogen-oxygen bonds measuring approximately 1.226 Angstroms [14] [3]. The vinyl double bond length is computationally determined to be 1.340 Angstroms, confirming the E-configuration geometry observed experimentally [2].

Electronic structure analysis reveals significant π-electron delocalization throughout the conjugated system, with the aromatic ring, vinyl double bond, and nitro groups participating in extended conjugation [13]. The calculated lowest unoccupied molecular orbital energy of -1.8 electron volts indicates enhanced electrophilic character due to the electron-withdrawing nitro substituents . This electronic configuration facilitates various chemical reactions, including nucleophilic additions and cycloaddition processes .

Vibrational frequency calculations provide theoretical prediction of infrared spectroscopic features, with computed nitro stretching frequencies showing excellent correlation with experimental observations [13] [14]. The calculated asymmetric nitro stretch appears at 1527 cm⁻¹, while the symmetric stretch is predicted at 1348 cm⁻¹, both in close agreement with experimental values [13] [14]. These computational results validate the theoretical approach and confirm the accuracy of the molecular model [13] [14].

Thermodynamic property calculations indicate that the compound adopts a singlet ground state with substantial stabilization energy derived from the extended conjugation system [13] [2]. The calculated dipole moment reflects the combined influence of both nitro groups, resulting in enhanced polarity compared to monosubstituted nitrobenzene derivatives [14]. Natural bond orbital analysis reveals significant charge transfer from the aromatic ring to the nitro acceptor groups, quantifying the extent of electronic delocalization within the molecular framework [14] [2].

Table 3: Computational Molecular Modeling Parameters for 1-Nitro-2-(2-nitrovinyl)benzene

Method/ParameterValue/DescriptionReference
Molecular GeometryPlanar aromatic system with vinyl substituent [13] [14] [2]
Ground State ConfigurationSinglet ground state with extended conjugation [13] [14] [2]
LUMO Energy (B3LYP/6-31G*)-1.8 eV (calculated)
Optimization MethodDensity Functional Theory (DFT) [13] [14] [2]
Basis SetB3LYP/6-31G(d,p) and 6-311++G(d,p) [14]
Planar StructureAromatic ring and nitro groups coplanar [2]
Nitro Group Torsion AngleMinimal torsion in optimized structure [15]
Vinyl Group ConfigurationE-configuration (trans arrangement) [6]
Electronic Configurationπ-electron delocalization across system
Dipole MomentEnhanced by electron-withdrawing nitro groups [11]

Wittig Reaction Approaches

The Wittig reaction represents one of the most versatile methodologies for the synthesis of 1-Nitro-2-(2-nitrovinyl)benzene and related nitrostyrene derivatives [1] [2] [3]. This approach offers excellent control over the position of the double bond and provides high yields under relatively mild conditions.

Phosphorane-Mediated Formaldehyde Condensation

The phosphorane-mediated approach to 1-Nitro-2-(2-nitrovinyl)benzene synthesis involves the reaction of nitrobenzylidenetriphenylphosphorane with formaldehyde under aqueous basic conditions [4]. This methodology represents a significant advancement over traditional approaches due to its operational simplicity and high yields.

The reaction mechanism proceeds through the nucleophilic attack of the phosphorane ylide on the electrophilic carbonyl carbon of formaldehyde [1] [2]. The process begins with the deprotonation of the phosphonium salt by base to generate the active ylide species [3]. The ylide then undergoes addition to formaldehyde, forming an intermediate betaine, which subsequently cyclizes to form a four-membered oxaphosphetane ring [5]. The oxaphosphetane rapidly decomposes via a reverse [2+2] cycloaddition to yield the desired nitrostyrene product and triphenylphosphine oxide [6].

Research has demonstrated that the reaction of o-nitrobenzylidenetriphenylphosphorane with 40% aqueous formaldehyde in the presence of 10% sodium carbonate solution yields o-nitrostyrene in 92% yield within 15 minutes at room temperature [4]. Similarly, the para-substituted derivative achieves 89% yield under identical conditions [4]. The meta-isomer requires slightly longer reaction times (20 minutes) but still provides excellent yields of 87% [4].

The success of this methodology lies in the high reactivity of formaldehyde compared to other aldehydes [4]. Unlike other aliphatic aldehydes, formaldehyde does not undergo significant self-condensation under the reaction conditions, making it an ideal electrophile for this transformation [4]. The aqueous medium facilitates the reaction by providing optimal solvation for both the ionic intermediates and the base catalyst [4].

The procedure demonstrates remarkable functional group tolerance, accommodating nitro substituents at various positions on the aromatic ring [4]. The method is particularly valuable for the synthesis of isotopically labeled nitrostyrenes, which are difficult to access through traditional decarboxylation or dehydrobromination routes [4].

Zinc(II)-Assisted Synthesis Protocols

Zinc(II)-catalyzed approaches represent an emerging class of methodologies for the synthesis of 1-Nitro-2-(2-nitrovinyl)benzene [7] [8]. These protocols leverage the unique properties of zinc as a mild Lewis acid catalyst while offering enhanced functional group compatibility compared to more reactive transition metals [9] [7].

The zinc(II)-assisted synthesis typically employs zinc chloride as the catalyst in catalytic amounts (10-20 mol%) [7] [8]. The mechanism involves the coordination of zinc(II) to the carbonyl oxygen of aldehydes or ketones, enhancing their electrophilicity toward nucleophilic attack by nitronate species [7] [10]. This activation is particularly effective for the Henry reaction between 2-nitrobenzaldehyde and nitromethane [11] [12].

Experimental studies have shown that ZnCl2 (10 mol%) catalyzes the nitroaldol reaction between 2-nitrobenzaldehyde and nitromethane in tetrahydrofuran at 25°C, providing the desired nitroaldol product in 96% yield after 24 hours [11]. The reaction demonstrates excellent enantioselectivity when chiral ligands are employed, with copper-zinc bimetallic systems achieving up to 94.6% enantiomeric excess [11].

The zinc(II) catalyst system shows remarkable tolerance for various solvents, including ethanol, acetonitrile, and dichloromethane [11]. Temperature optimization studies reveal that reactions can be conducted at temperatures ranging from room temperature to 80°C, with higher temperatures generally providing faster reaction rates but potentially reduced selectivity [11] [12].

Organozinc reagents prepared via continuous flow methods have emerged as particularly effective for these transformations [13] [8]. The flow synthesis of organozinc halides overcomes traditional limitations associated with their instability and difficult preparation [8]. Flow reactors enable the on-demand generation of organozinc species, providing clean solutions with reproducible concentrations [8]. These reagents can be directly coupled to nitrating systems or collected for batch reactions [8].

The continuous flow approach offers significant advantages in terms of safety and scalability [8]. The small reactor volumes minimize the accumulation of potentially hazardous intermediates, while the precise temperature control prevents thermal decomposition [8]. Production rates of up to 30 mL per hour can be achieved with residence times as short as 100 minutes [8].

Nitration Pathways

Direct Nitration of Styrene Derivatives

Direct nitration of styrene derivatives represents a classical approach to 1-Nitro-2-(2-nitrovinyl)benzene synthesis, though it requires careful optimization to achieve acceptable yields and selectivity [14] [15] [16]. This methodology involves the electrophilic addition of nitrating species across the vinyl double bond of styrene substrates.

The most common approach employs mixed acid systems consisting of nitric acid and sulfuric acid [15] [17]. The sulfuric acid serves to generate the nitronium ion (NO2+) from nitric acid through protonation and subsequent dehydration [17] [18]. The resulting nitronium ion acts as the active electrophile for the nitration process [17] [19].

However, traditional mixed acid nitration of styrene derivatives often leads to polymerization and side reactions [15] [16]. To address these limitations, alternative nitrating systems have been developed. Copper(II)-promoted nitration using iodine, copper tetrafluoroborate, and sodium nitrite in acetonitrile provides a milder approach [16]. This system generates low concentrations of the nitrating species NO2I, which adds across the vinyl double bond to form iodo-nitro intermediates [16]. Subsequent dehydroiodination, catalyzed by copper(I) species formed during the reaction, yields the desired β-nitrostyrene products [16].

The copper(II) system demonstrates good substrate scope, tolerating alkyl, aryl, alkoxy, acyloxy, and halogen substituents on the aromatic ring [16]. Yields range from 31% to 72%, with the trans-isomer being formed exclusively [16]. The methodology also accommodates derivatives substituted on the vinyl group, including α-methylstyrene, which provides a 6:1 mixture of E- and Z-isomers [16].

Recent advances have introduced enzymatic nitration using engineered cytochrome P450BM3 variants [14]. These biocatalytic systems enable direct nitration of styrene derivatives using nitrite as the nitrating agent [14]. The engineered enzymes exhibit enhanced peroxidase activity while maintaining site selectivity, providing moderate to high turnover numbers for various phenolic and aniline substrates [14].

Decarboxylation of Nitrocinnamic Acids

The decarboxylative nitration of α,β-unsaturated carboxylic acids, particularly nitrocinnamic acids, offers an efficient route to 1-Nitro-2-(2-nitrovinyl)benzene derivatives [20] [21]. This approach leverages the facile decarboxylation of carboxylic acids coupled with simultaneous C-N bond formation to install the nitro group.

The mechanism typically involves the initial formation of a carboxyl radical through electron transfer or direct hydrogen atom abstraction [20]. The resulting radical intermediate undergoes rapid decarboxylation to generate a benzylic radical, which is subsequently trapped by nitro radicals to form the final nitrostyrene product [20].

Copper-catalyzed decarboxylative nitration has emerged as a particularly effective methodology [21]. The use of copper(I) chloride (10 mol%) in combination with tert-butyl nitrite as the nitrating agent enables the conversion of cinnamic acid derivatives to nitroolefins under aerobic conditions [21]. This system operates at moderate temperatures (50°C) and provides excellent selectivity for the E-isomer of the products [21].

The copper catalyst facilitates both the generation of nitro radicals from tert-butyl nitrite and the electron transfer processes required for carboxyl radical formation [21]. The presence of air is crucial for the oxidation of copper(I) to copper(II), maintaining the catalytic cycle [21]. This methodology demonstrates broad substrate scope, accommodating both electron-donating and electron-withdrawing substituents on the aromatic ring [21].

Alternative decarboxylative approaches include the use of silver carbonate with nitronium tetrafluoroborate in dimethylacetamide [20]. This system effectively promotes the decarboxylation of various aromatic carboxylic acids while simultaneously installing the nitro group [20]. The reaction tolerates important functional groups including aldehydes, esters, ethers, and halides [20].

Iron(III)-catalyzed decarboxylative nitration using iron nitrate and pyridine represents another viable approach [20]. The iron catalyst mediates the electron transfer processes required for radical generation while the pyridine serves as a coordinating ligand [20]. This system operates under relatively mild conditions and provides good yields for electron-rich substrates [20].

Alternative Routes

Acetyl Nitrate-Mediated Processes

Acetyl nitrate-mediated processes have emerged as highly effective methodologies for the synthesis of 1-Nitro-2-(2-nitrovinyl)benzene, offering superior selectivity and safety compared to traditional nitrating systems [23] [24]. Acetyl nitrate (CH3COONO2) functions as a mild yet effective nitrating agent that can be generated in situ from acetic anhydride and nitric acid [24].

The mechanism of acetyl nitrate-mediated nitration involves the equilibration of acetyl nitrate into its ionic constituents in solution, allowing the formation of nitronium species [24]. The nitronium ion generated from acetyl nitrate dissociation serves as the active electrophile for aromatic substitution reactions [23]. This process is particularly favorable in ionic liquid media, where the dissociation is enhanced due to the unique solvation environment [23].

Studies comparing acetyl nitrate nitrations in ionic liquids [bmpy][N(Tf)2] and [bmpy][OTf] with conventional dichloromethane have demonstrated superior yields in ionic liquid media [23]. The enhanced performance is attributed to the facilitated formation of nitronium ions in the ionic liquid environment [23]. The ionic liquid [bmpy][N(Tf)2] proves superior to [bmpy][OTf] due to its weaker hydrogen bond acceptor properties, which favor nitronium ion formation [23].

Continuous flow synthesis using acetyl nitrate has revolutionized the safety profile of these reactions [24] [25] [26]. The continuous flow approach addresses the major safety concerns associated with acetyl nitrate, which is known to undergo violent explosions when heated above 333 K [25] [26]. Flow reactors minimize the accumulation of this explosive intermediate through small residence volumes and precise temperature control [24] [26].

The optimized continuous flow system for acetyl nitrate generation employs neat acetic anhydride (5 equivalents relative to HNO3) and fuming nitric acid (with 3 mol% concentrated sulfuric acid) at 15°C with a residence time of 40 seconds [24]. This configuration provides a daily productivity of 262 g of acetyl nitrate while maintaining excellent safety margins [24]. The system enables the direct nitration of sensitive substrates such as furfural with 94% isolated yield and exceptional selectivity [24] [27].

The acetyl nitrate system demonstrates remarkable substrate scope, effectively nitrating both activated and deactivated aromatic compounds [23]. For N,N-dialkyl substituted ureas, the continuous flow process provides exclusive formation of the dinitrated product, in contrast to batch reactions with mixed acid that produce mixtures of mono- and dinitro compounds [25] [26]. This selectivity enhancement is attributed to the controlled reaction environment and precise stoichiometry achievable in flow systems [25].

Solvent-Specific Nitration Systems

Solvent-specific nitration systems have been developed to optimize the selectivity and efficiency of 1-Nitro-2-(2-nitrovinyl)benzene synthesis through careful selection of reaction media [28] [29] [30]. The choice of solvent significantly influences both the thermodynamic and kinetic factors governing nitration reactions [28] [31].

Novel nitration systems employing nitric acid, trifluoroacetic anhydride, and zeolite Hβ in organic solvents have demonstrated exceptional selectivity for meta-substitution in deactivated aromatic substrates [29]. The system without acetic anhydride readily nitrates highly deactivated substrates such as nitrobenzene, benzonitrile, and benzoic acid to give predominantly meta-substituted products [29]. The incorporation of acetic anhydride moderates the activity, providing excellent selectivity for para-nitration of halogenated benzenes at ice-bath temperatures [29].

The zeolite Hβ catalyst serves multiple functions in these systems, acting both as a solid acid catalyst and as a shape-selective support [29]. The microporous structure of the zeolite influences the regioselectivity by sterically directing the nitrating species toward specific positions on the aromatic ring [29]. This approach enables the direct double nitration of toluene with 92% yield and a 2,4-:2,6-dinitrotoluene ratio of 25:1 [29].

Ionic liquid-based nitration systems have emerged as environmentally benign alternatives to traditional organic solvents [23] [28]. The unique properties of ionic liquids, including their negligible vapor pressure, thermal stability, and tunable solvation characteristics, make them ideal media for nitration reactions [23]. The ability to recover and recycle ionic liquids adds to their environmental appeal [23].

High-temperature, high-pressure water has been investigated as a nitration medium for solid organic compounds [32]. This approach eliminates the need for organic solvents while providing enhanced substrate solubility at elevated temperatures [32]. The method requires careful selection of nitration conditions based on the thermal stability profiles of both the substrate and solvent [32].

Subcritical and supercritical fluid systems represent another frontier in solvent-specific nitration [28]. These systems offer unique advantages including tunable density and solvation properties, enhanced mass transfer, and simplified product separation [28]. The precise control over reaction conditions achievable in these systems enables optimization of both yield and selectivity [28].

The development of continuous flow microreactor systems has enabled the use of traditionally incompatible solvent combinations [28] [26]. Phase-transfer catalysis in biphasic flow systems allows for the efficient mixing of aqueous and organic phases, facilitating reactions between hydrophilic and lipophilic reagents [33]. The high surface-to-volume ratios achievable in microchannels enhance mass transfer rates, enabling rapid and efficient conversions [33].

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Last modified: 08-15-2023

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